
3,3'-Dichlorobenzidine hydrochloride
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Overview
Description
3,3’-Dichlorobenzidine hydrochloride: is an organic compound with the chemical formula C12H10Cl2N2·HCl . It is a chlorinated aromatic amine derived from benzidine and exists as gray to purple needle-like crystals at room temperature . This compound is slightly soluble in water and dilute hydrochloric acid but readily soluble in benzene, diethyl ether, ethanol, and glacial acetic acid . It is primarily used in the production of pigments and dyes, particularly diarylide yellow pigments used in printing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine hydrochloride is prepared in two main steps from 2-nitrochlorobenzene . The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric acid to yield 3,3’-dichlorobenzidine . The final product, 3,3’-dichlorobenzidine hydrochloride, is obtained by treating 3,3’-dichlorobenzidine with hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of 3,3’-dichlorobenzidine hydrochloride involves the catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals and organic solvents . The resulting 2,2’-dichlorohydrazobenzene undergoes a translocation and rearrangement reaction in hydrochloric acid to produce 3,3’-dichlorobenzidine hydrochloride with a yield of over 90% . This method is favored for its high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichlorobenzidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products Formed:
Tetrachloro derivatives: from oxidation.
2,2’-Dichlorodiphenylhydrazine: from reduction.
Diarylide yellow pigments: from diazotization and coupling reactions.
Scientific Research Applications
Industrial Applications
1. Pigment Manufacturing
- Usage : 3,3'-Dichlorobenzidine hydrochloride is primarily used in the production of yellow and orange pigments for printing inks, textiles, plastics, rubber, and leather products.
- Substitutes : It serves as a substitute for lead chromate pigments, which are hazardous to health and the environment .
2. Dye Production
- Although the use of this compound in dye synthesis ceased in 1986 due to the introduction of safer alternatives, it remains relevant in pigment production .
3. Curing Agent
- The compound acts as a curing agent for isocyanate-containing polymers and solid urethane plastics. This application highlights its role in enhancing the durability and performance of various materials .
4. Analytical Chemistry
- This compound is employed in colorimetric tests for detecting gold. This application demonstrates its utility beyond industrial processes into analytical chemistry .
Health and Safety Considerations
Due to its carcinogenic nature, exposure to this compound poses significant health risks. Studies have shown that it can cause various types of cancers in animal models, including bladder cancer and liver tumors . Occupational exposure has been linked to respiratory and neurological symptoms among workers handling this compound .
Case Study 1: Occupational Exposure
A review of occupational exposure among workers handling this compound indicated instances of respiratory issues and neurological symptoms. However, specific cases of bladder cancer were not conclusively linked to this exposure due to insufficient evidence from epidemiological studies .
Case Study 2: Animal Studies
In animal studies, dietary administration of this compound resulted in tumors at several tissue sites across different species. For example:
- Rats : Developed mammary gland tumors and urinary bladder cancers.
- Hamsters : Exhibited transitional-cell carcinoma.
These findings underscore the compound's potent carcinogenic effects when ingested or absorbed through the skin .
Data Tables
Application Area | Specific Uses | Health Risks |
---|---|---|
Pigment Manufacturing | Yellow/orange pigments for inks and textiles | Carcinogenic potential |
Dye Production | Previously used for azo dyes | Decreased usage since 1986 |
Curing Agent | Enhances performance of polymers | Occupational hazards |
Analytical Chemistry | Detection of gold | Exposure-related risks |
Mechanism of Action
The carcinogenic effects of 3,3’-dichlorobenzidine hydrochloride are believed to be due to its structural similarity to benzidine, a known carcinogen . It is thought to undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer . The primary molecular targets are believed to be the urinary bladder and liver .
Comparison with Similar Compounds
Benzidine: A known carcinogen with similar structural properties.
2,2’-Dichlorodiphenylhydrazine: An intermediate in the synthesis of 3,3’-dichlorobenzidine hydrochloride.
Tetrachlorobenzidine: A derivative formed through the oxidation of 3,3’-dichlorobenzidine hydrochloride.
Uniqueness: 3,3’-Dichlorobenzidine hydrochloride is unique due to its specific use in the production of diarylide yellow pigments and its high yield and purity in industrial production methods . Its carcinogenic properties also make it a valuable compound for toxicological research .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,3'-dichlorobenzidine hydrochloride, and how do they influence experimental design?
this compound (C₁₂H₁₀Cl₂N₂·2HCl) is a crystalline solid with a melting point of 133°C and poor aqueous solubility. Its stability is compromised by photodegradation, which produces monochloro derivatives under light exposure . Researchers must prioritize light-protected storage (e.g., amber glassware) and inert atmospheres during synthesis to prevent degradation. Its propensity to form diazo intermediates (via double diazotization) is critical for coupling reactions in pigment synthesis .
Q. How can this compound be detected in environmental samples?
Environmental detection involves solid-phase extraction (SPE) of water or soil samples followed by HPLC-MS analysis. Key biomarkers include urinary metabolites (e.g., N-hydroxyacetyl derivatives) and hemoglobin/DNA adducts, which indicate recent exposure . For sediment-bound residues, sonication-assisted extraction with acetonitrile and silica gel chromatography improves recovery rates .
Q. What are the primary toxicological effects observed in animal studies?
Chronic oral exposure in rodents induces hepatocellular carcinomas, mammary gland tumors, and bladder carcinomas. Dogs develop urinary bladder carcinomas at doses ≥25 mg/kg/day. Subacute toxicity studies report hepatic necrosis and neuronal degeneration in canines . Researchers should use species-specific metabolic models (e.g., rat hepatic microsomes) to extrapolate findings to human risk assessments .
Advanced Research Questions
Q. What methodological approaches are used to investigate 3,3'-dichlorobenzidine’s genotoxicity?
In vitro assays include:
- Ames test : Mutagenicity in Salmonella typhimurium TA98 and TA100 strains, with metabolic activation via S9 liver homogenate .
- Sister chromatid exchange (SCE) : Human lymphocyte cultures exposed to 1–10 μM concentrations show dose-dependent SCE increases .
- DNA adduct analysis : ³²P-postlabeling detects covalent binding of N-acetylated metabolites to guanine residues in hepatic DNA .
In vivo micronucleus assays in bone marrow of exposed rodents are recommended for regulatory submissions .
Q. How does 3,3'-dichlorobenzidine’s carcinogenic mechanism differ between species?
Metabolic activation via N-hydroxylation and subsequent acetylation generates reactive intermediates that form DNA adducts. In rats, CYP1A2-mediated oxidation dominates, leading to hepatic tumors. In dogs, bladder-specific prostaglandin H synthase activates metabolites, causing urothelial carcinomas . Researchers should compare interspecies CYP isoform expression profiles when modeling carcinogenicity .
Q. What mitigation strategies are effective for laboratory exposure?
- Engineering controls : Use fume hoods with HEPA filters and negative-pressure containment for synthesis .
- PPE : Nitrile gloves (≥0.1 mm thickness) and Tyvek® suits prevent dermal absorption; NIOSH-approved respirators (N95) reduce inhalation risks .
- Waste disposal : Incinerate at ≥1,200°C with scrubbing systems to prevent HCl emissions. Aqueous wastes require neutralization with NaHCO₃ prior to disposal .
Q. How do regulatory frameworks impact academic research involving this compound?
3,3'-Dichlorobenzidine is classified as a Group 2B carcinogen (IARC) and a "non-threshold toxicant" under CEPA. Researchers in the U.S. must comply with OSHA’s Permissible Exposure Limit (PEL: 0.02 mg/m³) and report use under EPA’s Toxic Substances Control Act (TSCA). Institutional review boards (IRBs) often require justification for in vivo studies due to ethical concerns .
Q. Data Contradictions and Analysis
- Human carcinogenicity : Epidemiological studies (n = 35–207 workers) found no significant bladder cancer incidence, but statistical power was limited . Animal data strongly support carcinogenicity, necessitating precautionary handling .
- Environmental persistence : While incineration effectively degrades the compound, sediment-bound residues persist >6 km from emission sources, complicating risk assessments .
Properties
CAS No. |
56532-21-9 |
---|---|
Molecular Formula |
C12H11Cl3N2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H |
InChI Key |
HXFNXEIKMAEASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl |
Origin of Product |
United States |
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